Cas no 797-69-3 (1-Propanol, 3-(triphenylgermyl)-)

1-Propanol, 3-(triphenylgermyl)- structure
797-69-3 structure
Product name:1-Propanol, 3-(triphenylgermyl)-
CAS No:797-69-3
MF:C21H22OGe
MW:363.03878
CID:532100
PubChem ID:15855871

1-Propanol, 3-(triphenylgermyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 3-(triphenylgermyl)-
    • 3-triphenylgermylpropan-1-ol
    • DTXSID10578907
    • 797-69-3
    • 3-(Triphenylgermyl)propan-1-ol
    • Inchi: InChI=1S/C21H22GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2
    • InChI Key: NWXFXDDZTDZBNH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)[Ge](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 360.09146
  • Monoisotopic Mass: 364.0882431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

1-Propanol, 3-(triphenylgermyl)- Related Literature

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